molecular formula C17H18N4OS2 B431053 SALOR-INT L366129-1EA

SALOR-INT L366129-1EA

Cat. No.: B431053
M. Wt: 358.5g/mol
InChI Key: PZYULBDIYLXXBQ-UHFFFAOYSA-N
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Description

SALOR-INT L366129-1EA (CAS No. 364612-55-5) is a heterocyclic organic compound with the molecular formula C₁₇H₁₈N₄OS₂ and a molecular weight of 370.48 g/mol. It is classified as a clear light yellow liquid with a purity of 97%, primarily used as a primary or secondary intermediate in industrial and reagent-grade applications. Its stability under room-temperature storage (when sealed) and versatility in transportation (via sea or air) make it suitable for large-scale chemical synthesis .

The compound’s structure features a sulfur-containing backbone with nitrogen heteroatoms, which likely contributes to its reactivity in forming complex derivatives. Its industrial applications span pharmaceuticals, agrochemicals, and specialty chemicals, though specific end uses are proprietary .

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5g/mol

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H18N4OS2/c1-3-21-16(14-5-4-10-23-14)19-20-17(21)24-11-15(22)18-13-8-6-12(2)7-9-13/h4-10H,3,11H2,1-2H3,(H,18,22)

InChI Key

PZYULBDIYLXXBQ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=CS3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=CS3

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L366129-1EA typically involves multiple steps, starting with the preparation of the thiophene and triazole intermediates. The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources. The triazole ring is often formed via the cycloaddition reaction of azides with alkynes under copper-catalyzed conditions.

The final step involves the coupling of the thiophene and triazole intermediates with the acetamide moiety. This can be achieved through nucleophilic substitution reactions, where the sulfanyl group acts as a nucleophile attacking the acetamide carbonyl carbon.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

SALOR-INT L366129-1EA’s synthesis employs reactions such as:

  • Nucleophilic substitutions : Alkylation and arylation steps for introducing substituents.

  • Cyclizations : Formation of heterocyclic cores (e.g., pyrrole or triazole rings) .

  • Coupling reactions : Cross-coupling to assemble complex scaffolds6.

Example Reaction Pathway:

  • Initial Alkylation :

    • Use of sodium amide (NaNH₂) to deprotonate intermediates, generating nucleophilic species6.

    • Reaction with alkyl halides (e.g., 1-bromobutane) to extend carbon chains6.

  • Oxidation and Functionalization :

    • Davis oxaziridine for stereoselective hydroxylation of ketones .

    • Pinnick oxidation to convert aldehydes to carboxylic acids .

  • Lactonization :

    • Acid-catalyzed cyclization to form lactone rings, critical for structural stability .

Reaction Conditions and Reagents

The synthesis leverages specific reagents to control stereochemistry and reactivity:

Reaction StepReagents/ConditionsOutcomeSource
DeprotonationLDA (Lithium Diisopropylamide)Generation of enolates
HydroxylationDavis oxaziridine (C₆H₅SO₂NCO)α-Hydroxy ketone formation
ReductionNa/NH₃ (l)Alkyne to trans-alkene reduction6
OxidationPinnick conditions (NaClO₂, NaH₂PO₄, 2-Me-2-butene)Aldehyde → carboxylic acid

Stereochemical Control

  • Axial vs. Equatorial Selectivity :

    • Use of HFIP (Hexafluoroisopropanol) as a solvent to stabilize transition states during lactonization .

    • Kinetic control in decalone synthesis (4:1 trans:cis ratio) .

  • Epimerization Mitigation :

    • Removal of C20 methyl group reduces steric strain, preventing C8 epimerization .

Functional Group Reactivity

  • Thiourea Moieties :

    • Participate in SN2 reactions with alkyl halides .

    • Susceptible to hydrolysis under acidic/basic conditions .

  • Triazole Rings :

    • Electrophilic substitution at nitrogen for derivatization .

Challenges and Optimization

  • Competing Pathways :

    • α-Debromination vs. substitution in cyclohexanone intermediates .

    • Solved via LDA-mediated deprotonation followed by oxaziridine addition .

  • Scalability :

    • Key steps (e.g., decalone formation) scaled to 5.3 g in single batches .

Biological Activity Correlation

  • κ-Opioid Receptor Binding :

    • Retained affinity despite C20 removal due to conserved hydrophobic interactions .

    • Polar interactions with Q115, Y312 residues critical for activity .

Scientific Research Applications

SALOR-INT L366129-1EA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of SALOR-INT L366129-1EA involves its interaction with specific molecular targets. The thiophene and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Benzothiazole Derivatives

Benzothiazoles (e.g., 2-aminobenzothiazole, C₇H₆N₂S) share sulfur and nitrogen heterocycles with SALOR-INT L366129-1EA but lack its extended alkyl chain and additional functional groups. This difference reduces their molecular weight (~150 g/mol) and thermal stability, often necessitating refrigerated storage .

Thiadiazole-Based Intermediates

Compounds like 1,3,4-thiadiazole-2-thiol (C₂H₂N₂S₂) exhibit similar sulfur content but simpler structures.

Functional Analogues

Primary/Secondary Amine Intermediates

Aliphatic amines (e.g., hexylamine, C₆H₁₅N) are common intermediates but lack sulfur and heterocyclic moieties. This compound’s dual heteroatom system enhances its ability to act as a ligand or catalyst in metal-organic reactions, a feature absent in simpler amines .

Sulfonamide Derivatives

Sulfonamides (e.g., sulfamethoxazole, C₁₀H₁₁N₃O₃S) share sulfur but incorporate oxygen and additional aromatic rings. These structural differences make sulfonamides more polar and water-soluble, whereas this compound’s hydrophobic alkyl chains favor organic-phase reactions .

Data Table: Key Properties of this compound vs. Hypothetical Analogues

Property This compound Benzothiazole Derivatives Thiadiazole Derivatives Sulfonamide Derivatives
Molecular Weight (g/mol) 370.48 ~150 ~120–180 ~200–300
Purity 97% 90–95% 85–90% 98–99%
Storage Conditions Room temperature, sealed Refrigerated Room temperature Room temperature
Primary Application Multi-step synthesis Corrosion inhibitors Antimicrobial agents Pharmaceuticals

Research Findings and Industrial Relevance

  • Reactivity : this compound’s sulfur-nitrogen framework enables selective bond formation in cross-coupling reactions, outperforming simpler thiadiazoles in yield (75–90% vs. 50–65%) under similar conditions .
  • Stability : Unlike benzothiazoles, which degrade at >30°C, this compound retains integrity up to 50°C, reducing refrigeration costs in transport .
  • Economic Viability: At 97% purity, it balances cost and performance, whereas higher-purity sulfonamides (98–99%) incur 20–30% higher production costs for marginal efficacy gains .

Q & A

Basic Research Questions

Q. How to formulate a research question for studying SALOR-INT L366129-1EA in academic contexts?

  • Methodological Answer :

Background Review : Conduct a systematic literature review to identify gaps in existing studies, focusing on physicochemical properties, synthesis pathways, or applications of structurally similar compounds .

Problem Identification : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow the scope. For example: "How does varying pH (intervention) affect the stability (outcome) of this compound in aqueous solutions (population)?" .

Alignment with Theory : Ground the question in a theoretical framework (e.g., reaction kinetics or molecular dynamics) to ensure testability and relevance .

Q. What methodologies are appropriate for the initial characterization of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use NMR, FTIR, and mass spectrometry to confirm molecular structure and purity. Cross-validate results with X-ray crystallography if crystalline .
  • Thermodynamic Profiling : Employ DSC (Differential Scanning Calorimetry) to study phase transitions and stability under varying temperatures .
  • Data Reporting : Follow CONSORT-EHEALTH guidelines for transparency, including raw data in appendices and specifying measurement uncertainties .

Q. How to design a robust literature review framework for this compound?

  • Methodological Answer :

  • Database Selection : Use Scopus, PubMed, and Web of Science with Boolean terms (e.g., "this compound AND solubility AND kinetics"). Exclude non-peer-reviewed sources .
  • Critical Appraisal : Apply PRISMA criteria to evaluate study quality, focusing on methodologies, sample sizes, and statistical rigor .
  • Synthesis Matrix : Create a comparative table to highlight contradictions (e.g., conflicting solubility values) and identify unresolved questions .

Advanced Research Questions

Q. How to address contradictory data in spectroscopic analysis of this compound?

  • Methodological Answer :

Triangulation : Cross-check results using multiple techniques (e.g., NMR and Raman spectroscopy) to isolate instrumentation errors .

Replication : Repeat experiments under identical conditions, documenting environmental variables (e.g., humidity, temperature) .

Error Propagation Analysis : Calculate cumulative uncertainty using formulas like:
δtotal=(δinstrument)2+(δsample)2\delta_{\text{total}} = \sqrt{(\delta_{\text{instrument}})^2 + (\delta_{\text{sample}})^2}

Report findings with confidence intervals .

Q. What factorial design strategies optimize multi-variable experiments for this compound?

  • Methodological Answer :

  • 2^k Factorial Design : Test variables (e.g., temperature, concentration, catalyst type) at two levels (high/low) to identify interactions. Example design:
FactorLevel (-1)Level (+1)
Temp25°C50°C
Conc.0.1 M0.5 M
CatalystNonePt-based
.
  • ANOVA Analysis : Use statistical software (e.g., R or Python SciPy) to determine significance (p < 0.05) and interaction effects .

Q. How to integrate computational models (e.g., COMSOL Multiphysics) with experimental data for this compound?

  • Methodological Answer :

  • Model Calibration : Input experimental kinetic data into COMSOL to simulate reaction pathways. Validate with empirical results .
  • Sensitivity Analysis : Identify key parameters (e.g., activation energy) using Monte Carlo simulations to refine model accuracy .
  • AI-Driven Optimization : Train neural networks on historical data to predict optimal synthesis conditions, then validate in lab settings .

Data Integrity & Reporting

Q. How to ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Pre-registration : Publish protocols on platforms like Open Science Framework before experimentation .
  • Metadata Documentation : Include raw data, instrument calibration logs, and environmental conditions in supplementary materials .
  • Peer Review : Use double-blind review processes to mitigate bias, emphasizing methodological transparency .

Tables for Reference

Table 1 : Example Factorial Design for Catalytic Studies of this compound

ExperimentTemperature (°C)Concentration (M)Catalyst TypeYield (%)
1250.1None62
2500.1Pt-based88
3250.5None71
4500.5Pt-based94
Adapted from quasi-experimental designs in .

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